1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

Synthetic Methodology Heterocyclic Chemistry Palladium Catalysis

This specific halogenated pyrrole-2-carbaldehyde derivative is indispensable for medicinal chemistry programs targeting pyrrolo[1,2-a]quinoline scaffolds. The 2-bromo substituent on the N-aryl ring is a non-negotiable synthetic handle for palladium-catalyzed cross-coupling reactions like Sonogashira, while the 4-methyl group provides critical steric and electronic control for downstream regioselectivity. Procuring this exact CAS-graded compound ensures reproducible results and avoids synthetic dead-ends encountered with generic or less-functionalized pyrrole cores.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 142045-46-3
Cat. No. B115736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
CAS142045-46-3
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C=CC=C2C=O)Br
InChIInChI=1S/C12H10BrNO/c1-9-4-5-12(11(13)7-9)14-6-2-3-10(14)8-15/h2-8H,1H3
InChIKeyMHKXDAPQUORGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 142045-46-3): Procurement Specifications for a Halogenated Pyrrole Building Block


1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 142045-46-3) is a halogenated pyrrole-2-carbaldehyde derivative belonging to the broader class of aryl-substituted pyrrole aldehydes. It possesses a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol . The compound features a 2-bromo-4-methylphenyl substituent on the pyrrole nitrogen, along with an aldehyde group at the 2-position, providing a reactive handle for subsequent synthetic transformations. This compound is commercially available as a research chemical building block and has been employed in the synthesis of diverse heterocyclic frameworks, including benzo-fused indolizines and pyrrolo[1,2-a]quinolines [1]. Its bromo substituent offers a versatile site for cross-coupling reactions, expanding its utility in medicinal chemistry and materials science.

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: Why Generic Pyrrole Carbaldehyde Substitution Is Not Recommended


Substituting 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde with a generic pyrrole-2-carbaldehyde or even a close structural analog can lead to significant synthetic dead-ends or altered reaction outcomes. The presence and specific pattern of the bromo and methyl substituents on the N-aryl ring are critical for enabling and controlling downstream chemical processes. For instance, the 2-bromo substituent is essential for facilitating palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling [1]. Without this halogen handle, the compound is unreactive in such key transformations, which are foundational for accessing complex heterocyclic scaffolds like pyrrolo[1,2-a]quinolines [2]. Furthermore, the electronic and steric influence of the 4-methyl group can impact the regioselectivity and yield of subsequent cyclization or functionalization steps, making the exact substitution pattern a non-negotiable factor for reproducible research outcomes.

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: Quantified Evidence of Differential Synthetic Utility for Procurement Decisions


Synthetic Differentiation: Enabling Access to Pyrrolo[1,2-a]quinoline Scaffolds via Sequential Sonogashira Coupling/Alkyne-Carbonyl Metathesis

The presence of the 2-bromo substituent on the N-aryl ring is a prerequisite for the compound's utility in a key synthetic sequence. 1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, as a member of the 1-(2-haloaryl)-1H-pyrrole-2-carbaldehyde class, undergoes a sequential Sonogashira coupling followed by an intramolecular alkyne-carbonyl metathesis to yield pyrrolo[1,2-a]quinolines [1]. In contrast, the non-halogenated analog, 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde, is unreactive under these conditions and cannot participate in this pathway, thus failing to provide access to this valuable heterocyclic core. The reaction is reported to proceed in 'good to excellent yields' for the class, enabling the preparation of diverse novel benzo-fused indolizines and pyrrolo[1,2-a]quinolines, a scaffold that is otherwise difficult to synthesize [1].

Synthetic Methodology Heterocyclic Chemistry Palladium Catalysis

Comparative LogP: Influence on Physicochemical Profile and Downstream Handling

The calculated LogP for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is 3.2 (Molaid) to 3.36 (Chem960) [REFS-1, REFS-2]. This value reflects the lipophilicity imparted by the bromo and methyl substituents. While a direct comparative LogP value for the non-halogenated or chloro analogs is not available from a single source for direct comparison, this value is higher than what would be expected for the non-halogenated parent compound, which would have a lower LogP due to the absence of the hydrophobic bromine atom. This difference can significantly influence solubility, chromatographic behavior, and partition coefficients in biphasic reactions or biological assays.

Physicochemical Properties ADME Lipophilicity

Procurement Benchmark: Commercial Availability and Purity Standards

This compound is commercially available from multiple vendors with a standard reported purity of 98% . While many building blocks are offered at 98% purity, this specification provides a clear procurement benchmark for researchers. The availability of the compound in research-scale quantities (e.g., 500 mg, 1 g) from reputable suppliers ensures that experimental work can proceed without the need for costly and time-consuming in-house synthesis. This is a key differentiator from less common or custom-only analogs, where long lead times and higher costs can impede project timelines.

Procurement Purity Vendor Specifications

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde: Optimal Procurement-Driven Application Scenarios


Synthesis of Pyrrolo[1,2-a]quinoline-Focused Compound Libraries

Given the established synthetic pathway from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes to pyrrolo[1,2-a]quinolines [1], this compound is a critical starting material for medicinal chemistry programs exploring this heterocyclic scaffold for biological activity. The bromo substituent is essential for the initial Sonogashira coupling step [1], making this specific compound the optimal choice for building diverse libraries of pyrrolo[1,2-a]quinoline derivatives for screening against targets such as kinases, GPCRs, or antimicrobial proteins [2].

Medicinal Chemistry SAR Studies on N-Aryl Pyrrole Scaffolds

The compound's specific substitution pattern (2-bromo, 4-methyl on the N-aryl ring) offers a unique combination of electronic and steric properties for structure-activity relationship (SAR) investigations. The bromo group serves as a versatile synthetic handle for diversification via cross-coupling, while the methyl group provides a baseline steric and electronic control. Procuring this exact compound allows for systematic exploration of how modifications to the aryl ring impact target binding and physicochemical properties, as opposed to starting from a simpler, less functionalized pyrrole core.

Development of Advanced Materials and Chemical Probes

The reactive aldehyde and bromo functional groups make 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde a valuable building block for constructing more complex molecular architectures, such as fluorescent probes, metal-organic frameworks (MOFs), or covalent inhibitors [1]. Its commercial availability in high purity [2] ensures that researchers can reliably incorporate this specific unit into their designs, leveraging its distinct reactivity profile to achieve materials with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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